(3-((Cyclopentyloxy)methyl)phenyl)methanamine
CAS No.: 953732-30-4
Cat. No.: VC6588602
Molecular Formula: C13H19NO
Molecular Weight: 205.301
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953732-30-4 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.301 |
| IUPAC Name | [3-(cyclopentyloxymethyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C13H19NO/c14-9-11-4-3-5-12(8-11)10-15-13-6-1-2-7-13/h3-5,8,13H,1-2,6-7,9-10,14H2 |
| Standard InChI Key | BIFXUMFESRNNRN-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)OCC2=CC=CC(=C2)CN |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
(3-((Cyclopentyloxy)methyl)phenyl)methanamine consists of a benzene ring with two distinct substituents:
-
A cyclopentyloxy methyl group (-O-CH-CH) at the third position
-
A methanamine group (-CH-NH) at the first position
The cyclopentyl moiety introduces steric bulk and lipophilicity, while the primary amine provides a site for hydrogen bonding and salt formation. X-ray crystallography data for analogous compounds, such as phenyl(m-tolyl)methanamine , reveals non-planar arrangements of aromatic systems due to steric interactions between substituents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.30 g/mol |
| Predicted LogP | ~2.1 (Cyclohexane/water) |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 2 (O, NH) |
Spectroscopic Identification
While experimental spectra for this specific compound are unavailable, related methanamine derivatives exhibit characteristic signals:
-
: Aromatic protons at 6.7–7.3 ppm, cyclopentyl CH at 1.5–2.1 ppm, and NH protons as a broad singlet near 1.8 ppm
-
IR Spectroscopy: N-H stretching at 3300–3500 cm, C-O-C asymmetric stretch at 1250 cm
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
Two plausible synthetic routes emerge:
Route A:
-
Ether Formation: React 3-hydroxybenzyl alcohol with cyclopentyl bromide under Mitsunobu conditions ()
-
Oxidation: Convert benzyl alcohol to aldehyde using MnO
-
Reductive Amination: Treat aldehyde with ammonia and NaBHCN to install primary amine
Route B:
-
Nucleophilic Substitution: Substitute 3-chloromethylphenyl bromide with cyclopentanolate ion
-
Gabriel Synthesis: Introduce amine via phthalimide intermediate followed by hydrazinolysis
Process Optimization Challenges
-
Cyclopentyloxy Stability: Cyclopentyl ethers may undergo acid-catalyzed cleavage at elevated temperatures
-
Amine Protection: Requires temporary protection (e.g., Boc groups) during synthetic steps to prevent side reactions
-
Purification: Silica gel chromatography typically achieves >95% purity, though crystallization from ethyl acetate/hexane mixtures may improve yield
Physicochemical Properties and Stability
Thermodynamic Parameters
Comparisons with structural analogs provide insight:
| Compound | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|
| (3-((Cyclopentyloxy)methyl)phenyl)methanamine | ~245 (est.) | 1.08 (predicted) | 9.1 |
| 3-(sec-Butoxy)phenylmethanamine | 128–130 (5 Torr) | 0.977 | 9.03 |
The higher boiling point relative to sec-butoxy analogs reflects increased molecular weight and cyclopentyl ring rigidity.
Solubility Profile
-
Water: <1 mg/mL (predicted via LogP)
-
Organic Solvents:
-
Ethanol: 25–30 mg/mL
-
DCM: >50 mg/mL
-
Hexane: <5 mg/mL
-
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Phenylmethanamine Derivatives
The cyclopentyloxy substitution may enhance blood-brain barrier permeability compared to smaller alkoxy groups .
Industrial and Research Applications
Medicinal Chemistry
-
Lead Optimization: Serves as scaffold for serotonin receptor modulators
-
Prodrug Development: Amine group facilitates salt formation for improved solubility
Material Science
-
Coordination Chemistry: Amine moiety acts as ligand for transition metal complexes
-
Polymer Modification: Pendant groups influence thermal stability in epoxy resins
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume